molecular formula C19H36O3 B14563328 methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate CAS No. 62136-83-8

methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate

Cat. No.: B14563328
CAS No.: 62136-83-8
M. Wt: 312.5 g/mol
InChI Key: HCBDMBCJLQYFNZ-MSOLQXFVSA-N
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Description

Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate is a chemical compound known for its unique structure and properties It is an ester derived from dodecanoic acid and a substituted oxolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate typically involves the esterification of 12-hydroxydodecanoic acid with an appropriate oxolane derivative. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dodecanoic acids, oxolane derivatives, and other functionalized esters.

Scientific Research Applications

Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The oxolane ring may interact with biological membranes or proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate is unique due to its specific ester and oxolane structure, which imparts distinct chemical and physical properties

Properties

CAS No.

62136-83-8

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate

InChI

InChI=1S/C19H36O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

HCBDMBCJLQYFNZ-MSOLQXFVSA-N

Isomeric SMILES

CC[C@@H]1CC[C@@H](O1)CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC1CCC(O1)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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